1-Ethyl-5-hydroxy-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid
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Overview
Description
1-Ethyl-5-hydroxy-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, is of interest for its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-hydroxy-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid typically involves the construction of the indole ring followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-hydroxy-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-Ethyl-5-hydroxy-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-hydroxy-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Known for its antiviral properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Uniqueness: 1-Ethyl-5-hydroxy-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid is unique due to the presence of the ethyl and methylsulfanyl groups, which can impart distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C13H15NO3S |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-ethyl-5-hydroxy-2-(methylsulfanylmethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3S/c1-3-14-10-5-4-8(15)6-9(10)12(13(16)17)11(14)7-18-2/h4-6,15H,3,7H2,1-2H3,(H,16,17) |
InChI Key |
LXENOEJNRBGVLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)O)C(=C1CSC)C(=O)O |
Origin of Product |
United States |
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